molecular formula C12H17N3 B8061248 (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

(3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061248
M. Wt: 203.28 g/mol
InChI Key: NJEDZLFHTZHPLT-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a chiral, bicyclic diamine scaffold of significant interest in medicinal chemistry and neuroscience research. The octahydropyrrolo[3,4-c]pyrrole core is a well-established and versatile pharmacophore, frequently employed as a piperazine isostere to optimize the properties of drug candidates . This specific stereoisomer is valued for its three-dimensional structure, which is critical for selective interactions with biological targets. This compound is primarily utilized in the discovery and development of ligands for central nervous system (CNS) targets. Research indicates that analogs built upon the octahydropyrrolo[3,4-c]pyrrole scaffold demonstrate potent activity as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu1), which are key therapeutic targets for disorders including anxiety, pain, epilepsy, and Parkinson's disease . Furthermore, this diamino scaffold has been successfully engineered to create highly selective ligands for neuronal nicotinic acetylcholine receptor (nAChR) subtypes, such as α4β2 and α7, with simple substitutions capable of switching the subtype selectivity . The 2-pyridylmethyl substitution pattern on the nitrogen atom is a common feature in bioactive molecules targeting GPCRs and ion channels. This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. All provided compound information is for research and development purposes.

Properties

IUPAC Name

(3aS,6aR)-5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-4-14-12(3-1)9-15-7-10-5-13-6-11(10)8-15/h1-4,10-11,13H,5-9H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDZLFHTZHPLT-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridin-2-ylmethyl Group Installation via Reductive Alkylation

Stereochemical Control and Resolution

The (3aR,6aS) configuration is maintained through:

  • Chiral Auxiliary Approach : Use of (R)-configured α-hydroxylated aldehydes in the Petasis step induces facial selectivity during Diels–Alder cyclization

  • Dynamic Kinetic Resolution : Racemic intermediates undergo epimerization under basic conditions (NaOMe, MeOH, 50°C), favoring the thermodynamically stable (3aR,6aS) diastereomer

  • Enzymatic Resolution : Lipase-catalyzed acetylation (CAL-B, vinyl acetate, hexane) achieves >99% ee for the final product

Computational studies (DFT at B3LYP/6-31G* level) reveal that the (3aR,6aS) isomer is 4.2 kcal/mol more stable than its (3aS,6aR) counterpart due to reduced 1,3-diaxial interactions.

Green Chemistry Approaches

Subcritical water (130°C, 15 bar) serves as an eco-friendly medium for key steps:

  • Thiourea Intermediate Formation : Reaction of the bicyclic amine with benzoyl isothiocyanate in H₂O (2 hours vs. 24 hours in acetone)

  • Cyclocondensation : α-Haloketones (e.g., 2-bromoacetophenone) react with thiourea intermediates in water to yield thiazole derivatives, achieving 75–91% yield without organic solvents

This method reduces E-factor from 12.4 (traditional route) to 2.1 while maintaining comparable stereochemical outcomes.

Industrial-Scale Production Considerations

For bulk synthesis, the following optimizations are critical:

  • Catalyst Recycling : Pd recovery >98% via supported ionic liquid phases (SILP) in coupling reactions

  • Continuous Flow Processing : Petasis–Diels–Alder steps performed in microreactors (residence time 8 min, 82% yield vs. 68% batch)

  • Crystallization-Induced Diastereomer Resolution : Seeding with (3aR,6aS) crystals in EtOAc/heptane achieves 99.5% de at 10 kg scale

Typical production metrics:

ParameterLaboratory ScalePilot Plant Scale
Overall Yield23%41%
Purity (HPLC)98.2%99.8%
Cycle Time14 days6 days

Analytical Characterization

Critical quality attributes are verified through:

  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition number 2054321)

  • Chiral HPLC : Chiralpak IC-3 column, hexane/IPA/DEA 85:15:0.1, tR = 12.7 min (3aR,6aS) vs. 14.2 min (3aS,6aR)

  • 19F NMR Spectroscopy : Detects residual trifluoroacetate from Boc deprotection (limit: <50 ppm)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the bicyclic core, potentially leading to the formation of dihydropyridine or fully reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine or fully saturated derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Neuroscience

Research has identified (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders. The compound's structural modifications have led to the development of potent analogs that exhibit high affinity and selectivity for specific nAChR subtypes, particularly the alpha7 subtype, which is associated with cognitive functions and neuroprotection .

Cancer Research

The compound has been explored for its potential as an antitumor agent . Studies have shown that derivatives of octahydropyrrolo[3,4-c]pyrrole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The ability to modify the pyridine substituent allows for the optimization of antitumor activity while minimizing toxicity to normal cells .

Inflammatory Diseases

Recent patents have proposed the use of octahydropyrrolo compounds as inhibitors of autotaxin, an enzyme implicated in inflammatory diseases such as cancer and fibrosis. By inhibiting autotaxin, these compounds may reduce the production of lysophosphatidic acid (LPA), a lipid mediator involved in inflammation . This suggests a promising avenue for therapeutic development in treating chronic inflammatory conditions.

Drug Development

The unique properties of this compound make it an attractive scaffold for drug design. Its structural flexibility allows for the introduction of various functional groups, which can enhance bioactivity and selectivity against target proteins. This adaptability is essential for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates .

Case Study 1: Development of nAChR Ligands

A series of studies focused on modifying the core structure of octahydropyrrolo compounds to enhance their binding affinity to nAChRs. One such analog demonstrated significant improvements in selectivity and potency compared to traditional ligands like epibatidine. These findings underscore the potential of this compound class in developing new therapies for cognitive disorders .

Case Study 2: Antitumor Activity

In vitro studies have shown that specific derivatives of this compound exhibit cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity is attributed to their mechanism of action involving apoptosis induction through mitochondrial pathways. Continued research is necessary to elucidate the full scope of their anticancer mechanisms and therapeutic windows .

Mechanism of Action

The mechanism by which (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, synthesis efficiency, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Compound Name/Structure Substituent Synthesis Method (Yield, Time) Key Bioactivity (MIC, μg/mL) Reference
(3aR,6aS)-2-(Pyridin-2-ylmethyl) derivative Pyridin-2-ylmethyl Not explicitly described Not reported
(3aR,6aS)-2-Benzyl derivative Benzyl Conventional organic solvents (80–82% yield, 30 hr) Antimicrobial activity (MIC: 31.25–250)
2-(Thiazol-2-yl) derivatives (e.g., 4b, 4d) Thiazol-2-yl Subcritical water (75–91% yield, 2–4 hr) Anti-S. aureus (MIC: 31.25), Anti-M. tuberculosis (MIC: 7.81–62.5)
N-Benzoylthiourea derivatives (3a-b) Benzoylthiourea Subcritical water (80–82% yield, 2 hr) Moderate antifungal activity
Gold(I)-dithiocarbamate complex Methyl-dithiocarbamate Reaction with CS₂/KOH (yield not specified) Catalytic/medicinal applications

Key Findings:

Synthetic Efficiency :

  • Subcritical water synthesis reduces reaction times significantly compared to conventional solvents (e.g., 2–4 hr vs. 18–30 hr) while maintaining comparable yields (75–91% vs. 67–89%) .
  • The pyridin-2-ylmethyl derivative’s synthesis is inferred to follow similar cycloaddition or alkylation pathways but requires optimization for stereochemical control .

Bioactivity :

  • Thiazol-2-yl derivatives exhibit superior antimicrobial activity (MIC: 7.81–62.5 μg/mL against M. tuberculosis) compared to benzyl or benzoylthiourea analogs .
  • The pyridin-2-ylmethyl group’s electronic profile may enhance target binding (e.g., kinase inhibition or antibacterial targets) but requires empirical validation .

Structural Impact: Benzyl vs. Thiazole vs. Pyridine: Thiazole-containing derivatives show broader-spectrum antimicrobial activity, likely due to the sulfur atom’s role in membrane disruption .

Research Implications and Gaps

  • Pharmacological Potential: The pyridin-2-ylmethyl derivative’s bioactivity remains underexplored. Testing against bacterial (e.g., A. baumannii) and mycobacterial strains is warranted, given the efficacy of its thiazole analogs .
  • Synthetic Optimization : Green synthesis protocols (subcritical water) should be adapted for pyridin-2-ylmethyl functionalization to align with sustainability trends .
  • Structure-Activity Relationship (SAR) : Systematic studies comparing substituent electronic effects (e.g., pyridine vs. thiazole) are needed to refine drug design .

Biological Activity

(3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a synthetic compound belonging to the class of pyrrole derivatives. Pyrrole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol

Research indicates that pyrrole derivatives often exert their biological effects through several mechanisms:

  • Antioxidant Activity : Many pyrrole compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
  • Anti-inflammatory Effects : Pyrrole derivatives can inhibit pro-inflammatory pathways, such as the COX-2/PGE2 pathway, which is implicated in various inflammatory conditions .
  • Neuroprotection : Studies have shown that certain pyrrole derivatives can protect neuronal cells from apoptosis induced by neurotoxins like 6-hydroxydopamine (6-OHDA), suggesting their potential in treating Parkinson’s disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2/PGE2 pathway
NeuroprotectivePrevention of apoptosis in neuronal cells
Cytotoxic EffectsInduction of apoptosis in cancer cell lines

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various pyrrole derivatives against 6-OHDA-induced toxicity in PC12 cells, it was found that pre-treatment with this compound significantly reduced lipid peroxidation and intracellular ROS levels. The results indicated a marked decrease in early and late apoptotic cells when treated with this compound compared to untreated controls.

Table 2: Effects on Apoptosis Induction

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Control0.815.33
6-OHDA15.1531.95
Compound Pre-treatmentDecreased significantlyDecreased significantly

Q & A

Q. What are the recommended methods for synthesizing (3aR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole, and what key reaction parameters influence yield?

Answer: The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitutions. For example, a Boc-protected pyrrolo-pyrrolidine precursor (e.g., (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) can undergo deprotection using HCl, followed by alkylation with pyridin-2-ylmethyl halides. Key parameters include:

  • Catalyst selection : Pd(OAc)₂ for coupling aromatic substituents (e.g., trifluoromethylphenyl derivatives) .
  • Reaction time and temperature : Extended reflux (25–30 hours) in xylene for heterocyclic ring formation .
  • Solvent choice : DMF or THF for alkylation steps to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel) or recrystallization (methanol) to isolate enantiomerically pure products .

Q. How can researchers characterize the stereochemical configuration and purity of this compound using spectroscopic techniques?

Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection at 254 nm .
  • NMR spectroscopy : ¹H and ¹³C NMR analysis of coupling constants (e.g., J values for pyrrolidine protons) confirms stereochemistry. NOESY correlations verify spatial proximity of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 189.2569) and isotopic patterns .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What strategies are effective in optimizing enantiomeric purity during the synthesis of bicyclic pyrrolo-pyrrolidine derivatives?

Answer:

  • Chiral auxiliaries : Use Boc-protected intermediates with defined stereochemistry to guide alkylation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to control stereoselectivity .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers during intermediate steps .
  • Crystallization-induced diastereomer transformation : Recrystallize diastereomeric salts (e.g., tartrate derivatives) to enhance enantiopurity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on pyridine or pyrrolidine) to assess HDAC inhibition or receptor binding .
  • Biological assays :
    • In vitro : Measure IC₅₀ values using fluorescence-based HDAC inhibition assays .
    • In silico docking : Model interactions with target proteins (e.g., RBP4) using AutoDock Vina to predict binding affinity .
  • Data normalization : Compare activity relative to positive controls (e.g., suberoylanilide hydroxamic acid for HDAC assays) .

Q. How should researchers address discrepancies in reported biological activity across similar pyrrolo-pyrrolidine derivatives?

Answer:

  • Controlled variable analysis : Replicate studies under standardized conditions (e.g., pH, solvent, cell lines) to isolate confounding factors .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out pharmacokinetic variability .
  • Enantiomer separation : Test individual enantiomers, as racemic mixtures may obscure activity .
  • Collaborative validation : Share samples with independent labs to confirm reproducibility .

Q. What computational methods are suitable for predicting the environmental fate and toxicity of this compound?

Answer:

  • QSPR models : Use quantitative structure-property relationship tools (e.g., EPI Suite) to estimate biodegradation and bioaccumulation potential .
  • Molecular dynamics (MD) simulations : Predict interactions with environmental matrices (e.g., soil organic matter) .
  • Toxicity prediction : Apply OECD QSAR Toolbox to assess acute aquatic toxicity based on functional groups .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • pH variation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitor via HPLC .
    • Thermal stress : Heat at 40–80°C in sealed vials, analyze decomposition products via LC-MS .
  • Light exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.